

Comparison of Tungsten Films Deposited by HiPIMS and DCMS

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A study comparing **tungsten** films deposited by High-Power Impulse Magnetron Sputtering (HiPIMS) and Direct Current Magnetron Sputtering (DCMS) reveals significant differences in their microstructural and morphological characteristics.[1]

Experimental Protocols

Deposition: **Tungsten** films with a thickness of approximately 750-1200 nm were deposited on (100) Si wafers. The vacuum chamber had a base pressure of <8×10⁻⁸ Pa, and high purity Argon (99.998%) was used as the sputtering gas. For the comparative analysis, both HiPIMS and DCMS depositions were performed at an Ar pressure of 0.93 Pa.[1]

X-Ray Diffraction (XRD): The phase and texture of the deposited films were analyzed using a Bruker D8 Advance diffractometer with a Cu K α X-ray source. Coupled θ -2 θ scans were performed at room temperature.[1]

Scanning Electron Microscopy (SEM): The surface morphology and cross-sectional microstructure of the films were examined using SEM.[1]

Data Presentation

Table 1: Comparison of XRD Results for HiPIMS and DCMS **Tungsten** Films



Deposition Technique	Predominant Phase	Texture	Observations
HiPIMS	α-W	(110)	Uniform texture[1]
DCMS	α-W	(110)	Less uniform texture compared to HiPIMS[1]

Table 2: Comparison of SEM Results for HiPIMS and DCMS Tungsten Films

Deposition Technique	Surface Morphology	Cross-Sectional Structure	Defects
HiPIMS	Smoother surface	Uniform, non-columnar grains[1]	Free of visible defects[1]
DCMS	Rougher surface	Funnel-shaped grains[1]	Microcracks observed[1]

Influence of Argon Sputtering Pressure on DC Sputtered Tungsten Films

The working gas pressure during DC magnetron sputtering significantly affects the crystalline structure and morphology of **tungsten** films.[2][3]

Experimental Protocols

Deposition: **Tungsten** films were deposited on silicon substrates using DC magnetron sputtering in an argon gas environment. The deposition was carried out at various working gas pressures, including 0.1 Pa, 0.5 Pa, and 1 Pa.[2] Another study investigated a wider pressure range from 3 mTorr (approx. 0.4 Pa) to 60 mTorr (approx. 8 Pa).[3]

X-Ray Diffraction (XRD): The crystal structure of the **tungsten** films was investigated by XRD. [2][3]



Scanning Electron Microscopy (SEM): Cross-sectional SEM images were used to observe the film morphology.[2][3]

Data Presentation

Table 3: Influence of Argon Pressure on the Crystalline Phase of DC Sputtered Tungsten Films

Argon Pressure	Crystalline Phase	Predominant Orientation
0.1 Pa	α-W + β-W	-
0.5 Pa	α-W + β-W	-
1 Pa	α-W	(110)[2]
3 mTorr (~0.4 Pa)	bcc W (α-phase)	<110>[3]
12 mTorr (~1.6 Pa)	bcc W + A15 W (β-phase)	-[3]
26 mTorr (~3.5 Pa)	A15 W (β-phase)	-[3]
60 mTorr (~8 Pa)	Amorphous	-[3]

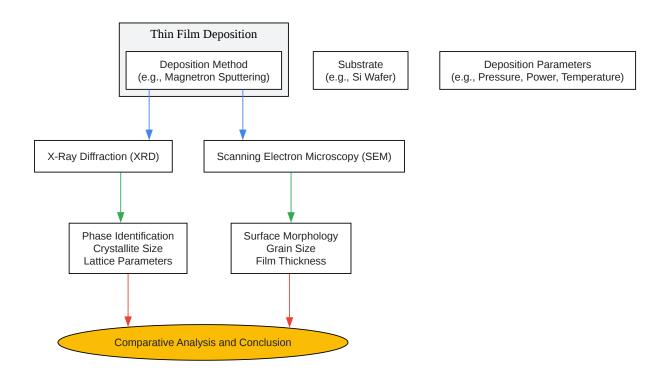
Table 4: Influence of Argon Pressure on the Morphology of DC Sputtered Tungsten Films

Argon Pressure	SEM Observation
0.1 Pa	Dense interface layer observed[2]
0.5 Pa	Dense interface layer observed[2]
1 Pa	Less dense structure compared to lower pressures[2]
12 mTorr (~1.6 Pa)	Dense microstructure without columns[3]
26 mTorr (~3.5 Pa)	Columnar microstructure[3]
> 60 mTorr (~8 Pa)	Dendritic-like growth[3]

Experimental and Characterization Workflow



The following diagram illustrates the general workflow for the deposition and characterization of **tungsten** thin films.



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Caption: Workflow for **Tungsten** Thin Film Deposition and Characterization.

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